CC-885
Overview
Description
CC-885 is a modulator of the E3 ligase protein cereblon with antiproliferative effects on human myeloid leukemia cell lines. It forms a complex with cereblon and the cell cycle regulator and translation termination factor GSPT1.1 The antitumour activity of this compound relies on cereblon-dependent ubiquitination and degradation of the GSPT1.1
This compound is a potent Cereblon Modulator with potent antitumor activity mediated through the degradation of GSPT1. was demonstrated to mediate antitumor effects through the recruitment and degradation of G1 to S phase transition 1 protein (GSPT1). GSPT1 (also named eRF3a) is a translation termination factor that binds eukaryotic translation termination factor 1 (eFR1) to mediate stop codon recognition and nascent protein release from the ribosome.
Biological Activity
CC-885 is a novel cereblon (CRBN) modulator derived from thalidomide, recognized for its potent anti-tumor activity. This compound has garnered attention for its ability to induce selective degradation of specific proteins, thereby influencing various biological pathways, particularly in cancer cells. The primary mechanism of action involves the ubiquitination and degradation of target proteins through the CRBN E3 ligase complex.
This compound operates primarily through the following mechanisms:
- Selective Protein Degradation : It promotes the degradation of specific substrates like GSPT1 and PLK1, which are critical for tumor cell survival and proliferation. This degradation is mediated by the CRBN-dependent ubiquitination pathway .
- Mitophagy Regulation : this compound has been shown to inhibit mitophagy by targeting BNIP3L for degradation, which is crucial for mitochondrial quality control. This action enhances the sensitivity of acute myeloid leukemia (AML) cells to mitochondrial-targeting drugs like rotenone .
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects across various cancer types. For instance, in non-small cell lung cancer (NSCLC), this compound enhances sensitivity to the PLK1 inhibitor volasertib by promoting the degradation of PLK1, leading to reduced tumor growth in vivo .
2. Proteomics Analysis
A comprehensive proteomics analysis using mass spectrometry revealed that this compound treatment resulted in the downregulation of numerous proteins, with a focus on those involved in cell growth and survival pathways. In one study, 7353 proteins were identified, with 5029 quantified, highlighting a robust response to this compound treatment .
Protein | Function | Degradation Induced by this compound |
---|---|---|
GSPT1 | Translation elongation factor | Yes |
PLK1 | Cell cycle regulation | Yes |
BNIP3L | Mitophagy regulation | Yes |
3. Synergistic Effects
In combination therapies, this compound has shown promising results when used with other agents. For example, its use alongside volasertib not only enhances PLK1 degradation but also leads to a more pronounced inhibition of tumor growth compared to either agent alone .
Proteomic Profiling
Quantitative proteomics studies have underscored the selective nature of this compound's action. In MM1.S cells treated with this compound, significant downregulation of GSPT1 was observed without affecting other substrates like IKZF1/3, indicating a high degree of specificity in substrate recruitment .
Mechanistic Insights
The mechanism underlying the action of this compound involves:
- Post-translational Modifications : The degradation of target proteins such as PLK1 occurs without altering mRNA levels, suggesting that this compound acts primarily at the protein level rather than transcriptionally .
- CRBN Dependency : The effectiveness of this compound relies heavily on the presence of CRBN; studies have shown that CRBN knockout cells do not exhibit the same degradation patterns when treated with this compound .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-12-2-4-15(9-17(12)23)25-22(31)24-10-13-3-5-16-14(8-13)11-27(21(16)30)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEVCIHTTTYVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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